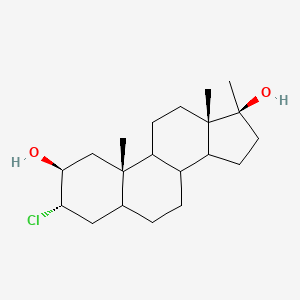
3-Chloro-2-hydroxy Madol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2-hydroxy Madol involves several steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-Chloro-2-hydroxy Madol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Chloro-2-hydroxy Madol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in industrial processes for the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy Madol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-Chloro-2-hydroxy Madol can be compared to other similar compounds, such as 3-Chloro-2-hydroxypropyl trimethyl ammonium chloride and other halogenated derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C20H33ClO2 |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
(2S,3S,10S,13S,17S)-3-chloro-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,17-diol |
InChI |
InChI=1S/C20H33ClO2/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,22-23H,4-11H2,1-3H3/t12?,13?,14?,15?,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
BPFOOKRHYPYFSE-VINUVIBHSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(C[C@@H]([C@H](C4)Cl)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















